molecular formula C18H23ClN2O3 B5055026 2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride CAS No. 438545-45-0

2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride

Cat. No. B5055026
CAS RN: 438545-45-0
M. Wt: 350.8 g/mol
InChI Key: YRWGEJZMLNDPSQ-UHFFFAOYSA-N
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Description

2-[(1-methyl-3-phenylpropyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 337.86 g/mol. This compound is commonly referred to as Methylnitronaphthol or MNPNHCl.

Mechanism of Action

The mechanism of action of MNPNHCl is not fully understood, but it is believed to act as a competitive antagonist at the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, making it an important target for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects
MNPNHCl has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine D3 receptor signaling and the modulation of dopamine release in the brain. It has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.

Advantages and Limitations for Lab Experiments

One advantage of using MNPNHCl in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor in studies of addiction and other psychiatric disorders. However, one limitation of using MNPNHCl is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on MNPNHCl, including the development of more potent and selective dopamine D3 receptor antagonists, the exploration of its potential as a treatment for addiction and other psychiatric disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully understand the mechanism of action of MNPNHCl and its potential applications in scientific research.

Synthesis Methods

The synthesis of MNPNHCl involves the reaction of 1-(3-nitrophenyl)ethanone with 2-amino-1-(3-methylphenyl)propan-1-ol in the presence of hydrochloric acid. The reaction takes place under reflux conditions and yields MNPNHCl as a hydrochloride salt.

Scientific Research Applications

MNPNHCl has been used in various scientific research applications, including the study of the central nervous system and the development of new drugs. It has been shown to have potential as a selective dopamine D3 receptor antagonist, which could lead to the development of new treatments for addiction and other psychiatric disorders.

properties

IUPAC Name

1-(3-nitrophenyl)-2-(4-phenylbutan-2-ylamino)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3.ClH/c1-14(10-11-15-6-3-2-4-7-15)19-13-18(21)16-8-5-9-17(12-16)20(22)23;/h2-9,12,14,18-19,21H,10-11,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWGEJZMLNDPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

438545-45-0
Record name Benzenemethanol, α-[[(1-methyl-3-phenylpropyl)amino]methyl]-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438545-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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